Cas no 2029038-40-0 (3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one)

3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2029038-40-0
- 3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
- EN300-734016
- 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
-
- Inchi: 1S/C10H18N2O3S/c1-16(14,15)12-6-2-3-8(7-12)9-4-5-11-10(9)13/h8-9H,2-7H2,1H3,(H,11,13)
- InChI Key: YKOJAINDDSECFE-UHFFFAOYSA-N
- SMILES: S(C)(N1CCCC(C1)C1C(NCC1)=O)(=O)=O
Computed Properties
- Exact Mass: 246.10381361g/mol
- Monoisotopic Mass: 246.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: -0.3
3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734016-2.5g |
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one |
2029038-40-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
Enamine | EN300-734016-0.5g |
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one |
2029038-40-0 | 95.0% | 0.5g |
$877.0 | 2025-03-11 | |
Enamine | EN300-734016-1.0g |
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one |
2029038-40-0 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
Enamine | EN300-734016-5.0g |
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one |
2029038-40-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 | |
Enamine | EN300-734016-0.25g |
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one |
2029038-40-0 | 95.0% | 0.25g |
$840.0 | 2025-03-11 | |
Enamine | EN300-734016-10.0g |
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one |
2029038-40-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 | |
Enamine | EN300-734016-0.1g |
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one |
2029038-40-0 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
Enamine | EN300-734016-0.05g |
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one |
2029038-40-0 | 95.0% | 0.05g |
$768.0 | 2025-03-11 |
3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one Related Literature
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
Research Brief on 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one (CAS: 2029038-40-0): Recent Advances and Applications
3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one (CAS: 2029038-40-0) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine and pyrrolidinone moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and central nervous system (CNS) targeting agents. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, positioning it as a valuable candidate for further drug development.
The compound's structural features, including the methanesulfonyl group and the piperidine ring, contribute to its ability to interact with specific biological targets. Research has demonstrated its efficacy in modulating key signaling pathways involved in inflammation, neurodegeneration, and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of certain protein kinases, which are critical in the regulation of cell proliferation and survival. The study reported that 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one exhibited nanomolar potency against these kinases, with minimal off-target effects.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential in addressing CNS disorders. A preclinical study conducted by a team at the University of Cambridge revealed that 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one could cross the blood-brain barrier (BBB) effectively, making it a viable candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized advanced in vitro and in vivo models to assess the compound's pharmacokinetics and pharmacodynamics, demonstrating its favorable safety profile and bioavailability.
The synthesis of 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one has also been a focal point of recent research. A 2024 publication in Organic Letters detailed an optimized synthetic route that improved yield and scalability while reducing the use of hazardous reagents. This advancement is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact. The new synthetic approach employs catalytic asymmetric methods, ensuring high enantiomeric purity, which is crucial for pharmaceutical applications.
Despite these promising findings, challenges remain in the clinical translation of 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one. Current research is focused on elucidating its long-term safety and efficacy, as well as identifying potential drug-drug interactions. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development, with several patents filed in recent years to protect its intellectual property.
In conclusion, 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one (CAS: 2029038-40-0) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological properties, coupled with recent advancements in synthesis and target engagement, underscore its potential as a therapeutic agent. Continued research and development will be essential to fully realize its clinical applications and address existing limitations.
2029038-40-0 (3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one) Related Products
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 4964-69-6(5-Chloroquinaldine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)



